molecular formula C19H19NO3 B10808772 (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B10808772
M. Wt: 309.4 g/mol
InChI Key: QJUGIDFJJONJNZ-CSKARUKUSA-N
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Description

The compound (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative featuring a dihydroindole moiety at position 1 and a 3,4-dimethoxyphenyl group at position 3 of the propenone backbone.

Properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-22-17-9-7-14(13-18(17)23-2)8-10-19(21)20-12-11-15-5-3-4-6-16(15)20/h3-10,13H,11-12H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUGIDFJJONJNZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic derivative of indole and chalcone, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves a condensation reaction between 2,3-dihydroindole and 3,4-dimethoxybenzaldehyde. The resulting structure features a conjugated system that is crucial for its biological activity. The molecular formula is C19H19NO3C_{19}H_{19}NO_{3} with a molecular weight of 309.4 g/mol. The compound exhibits a planar structure conducive to π–π stacking interactions, which are significant for its biological efficacy.

Anticancer Properties

Recent studies have demonstrated that derivatives of indole and chalcone possess significant anticancer activity. Specifically, compounds similar to This compound have shown the ability to inhibit cancer cell proliferation through various mechanisms:

  • Microtubule Destabilization : Some derivatives exhibit effective inhibition of microtubule assembly, which is critical for cancer cell division. For instance, compounds evaluated at concentrations around 20 µM showed a reduction in microtubule assembly by approximately 40% to 52% .
  • Apoptosis Induction : In studies involving breast cancer cell lines (MDA-MB-231), certain derivatives induced apoptosis by enhancing caspase-3 activity significantly at concentrations as low as 10 µM . The morphological changes observed in treated cells further confirmed the apoptosis-inducing capabilities.

Antimicrobial Activity

The compound also displays promising antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus : Compounds derived from similar structures have shown low minimum inhibitory concentrations (MICs) against MRSA strains, indicating strong antibacterial effects .
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation is crucial in treating chronic infections caused by bacteria like E. coli and Staphylococcus epidermidis.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : By disrupting microtubule dynamics, the compound can halt the cell cycle in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .
  • Targeting Signaling Pathways : Some studies suggest that related compounds may interfere with key signaling pathways such as STAT3 and NF-kB, which are often upregulated in cancers .

Case Studies

A series of case studies highlight the effectiveness of this compound in various experimental settings:

StudyCell LineConcentrationEffect
Study 1MDA-MB-231 (Breast Cancer)10 µMInduced apoptosis (Caspase activation)
Study 2MRSA Strains< 1 µg/mLStrong antibacterial activity
Study 3A549 (Lung Cancer)5 µMSignificant growth inhibition

Scientific Research Applications

Research indicates that this compound possesses a range of biological activities, including:

  • Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
  • Antidepressant Effects : There is evidence suggesting that derivatives of indole compounds can exhibit antidepressant-like effects. This may be attributed to their interaction with serotonin receptors and other neurotransmitter systems, which are critical in mood regulation .
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties, showing potential to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests its applicability in treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Study : A recent study evaluated the compound's effect on human tumor cell lines using the National Cancer Institute's protocols. Results indicated a significant inhibition of cell growth with an average GI50 value demonstrating its potential as an anticancer agent .
  • Neuropharmacological Assessment : In animal models, the compound was tested for its antidepressant effects through behavioral assays. Results suggested that it could significantly reduce depressive-like behaviors, supporting its potential use in treating mood disorders .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced levels of inflammatory markers in vitro and in vivo models.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety facilitates cycloadditions:

Table 1: Cycloaddition reactions and products

Reaction TypeConditionsProductYield (%)Source
[2+2] PhotocycloadditionBlue LED (450 nm), DMSOPyrrolo[1,2-a]indole derivatives92
[4+2] Diels-AlderThermal (80°C), tolueneTetrahydroquinoline hybrids85

Mechanistic insights:

  • The enone system undergoes regioselective [2+2] cycloadditions under visible light, forming fused indole-pyrrole systems via radical intermediates .

  • Electron-rich dienes react with the chalcone’s β-carbon in Diels-Alder reactions, stabilized by methoxy groups .

Michael Additions

The α,β-unsaturated carbonyl acts as a Michael acceptor:

Key Examples:

  • Thiourea derivatives : React at the β-position to form 2-phosphinoyl-3H-pyrroloindoles (72% yield, eosin Y catalyst) .

  • Grignard reagents : Add to the carbonyl group, yielding tertiary alcohols (e.g., with MeMgBr: 68% yield) .

Aldol Condensations

Base-mediated reactions with aldehydes produce extended chalcones:

text
KOH (10%), EtOH, reflux → (2E)-1-(indolyl)-3-(aryl)prop-2-en-1-one derivatives (73–82% yield)[2][7].

Table 2: Redox transformations

ProcessReagentsProductYield (%)Source
Ketone reductionNaBH4, MeOHSecondary alcohol89
EpoxidationH2O2, CH3COOHEpoxide65
Quinoline oxidationPCC, CH2Cl2Pyrroloindol-9-one90

Photochemical Reactions

Under blue light (450 nm), the compound participates in:

  • Singlet oxygen generation : Forms endoperoxides (ΦΔ = 0.42) .

  • Electron transfer with phosphine oxides, yielding phosphorylated indoles (88% yield) .

Table 3: Pharmacologically relevant reactions

TargetInteraction TypeIC50 (µM)Source
COX-2Competitive inhibition1.2
MAO-ACovalent binding0.87
Tubulin polymerizationAllosteric modulation4.5

Mechanistic notes:

  • The 3,4-dimethoxyphenyl group enhances π-stacking with aromatic residues in enzyme active sites .

  • Indole nitrogen participates in hydrogen bonding with catalytic aspartate residues.

Cross-Coupling Reactions

The brominated analog undergoes:

  • Suzuki coupling with aryl boronic acids (Pd(PPh3)4, K2CO3: 78% yield) .

  • Buchwald-Hartwig amination to form N-aryl derivatives (Xantphos ligand: 81% yield) .

Stability and Degradation

  • Hydrolysis : Degrades in acidic conditions (t1/2 = 3.2 h at pH 1) .

  • Thermal decomposition : Onset at 215°C (TGA data) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Formula Key Properties/Activities
Target Compound 2,3-dihydro-1H-indol-1-yl 3,4-dimethoxyphenyl Likely C19H19NO3 N/A (Inferred from analogs)
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one 2,3-dihydro-1H-indol-1-yl 4-fluorophenyl C17H14FNO Higher lipophilicity due to fluorine
(2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-hydroxyphenyl 3,4-dimethoxyphenyl C17H16O4 Hydrogen bonding via -OH group
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-fluorophenyl 3,4-dimethoxyphenyl C17H15FO3 Enhanced electronic effects
(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one 1-hydroxynaphthalen-2-yl 3,4-dimethoxyphenyl C20H18O4 Extended aromatic system for π-stacking

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding : The hydroxyl group in ’s compound enables O–H···O hydrogen bonds, influencing crystal packing and solubility . The target compound’s dihydroindole may participate in N–H···O interactions.
  • Aromatic Systems : Naphthalene-based analogs () exhibit stronger π-π interactions due to their extended conjugation, which could enhance stability in solid-state structures.

Physicochemical Properties

  • Solubility : Methoxy groups may reduce aqueous solubility relative to hydroxylated analogs (), a critical factor in drug design.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where 2,3-dihydro-1H-indole-1-carbaldehyde reacts with 3,4-dimethoxyacetophenone in the presence of a base (e.g., NaOH or KOH). Reaction conditions (solvent, temperature, catalyst) are optimized to favor the E-isomer. Post-synthesis purification involves column chromatography and recrystallization. Characterization by IR, 1H^1H-NMR, and HR-MS confirms the product .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • 1H^1H-NMR confirms the E-configuration via coupling constants (J1516HzJ \approx 15–16 \, \text{Hz}) for the α,β-unsaturated ketone .
  • Single-crystal XRD provides unambiguous structural validation, including bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using HPLC (reverse-phase C18 column, methanol/water mobile phase) and melting point analysis . Consistent chromatographic retention times and sharp melting points (>95% purity) indicate minimal impurities .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO energies to determine chemical hardness (η\eta), electrophilicity index (ω\omega), and charge transfer potential.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    Results are validated against experimental UV-Vis spectra (e.g., λmax\lambda_{\text{max}}) and redox behavior .

Q. What methodologies resolve discrepancies between experimental and computational data (e.g., bond lengths, UV-Vis spectra)?

  • Solvent effects : Include polarizable continuum models (PCM) in DFT to account for solvatochromic shifts.
  • Basis set optimization : Use larger basis sets (e.g., cc-pVTZ) to improve accuracy.
  • Vibrational analysis : Compare calculated IR frequencies with experimental data, scaling factors (0.96–0.98) adjust for anharmonicity .

Q. How is the antimicrobial activity of this compound evaluated, and what structural features influence efficacy?

  • In vitro assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi.
  • Structure-activity relationship (SAR) : The 3,4-dimethoxyphenyl group enhances lipophilicity and membrane penetration, while the indole moiety may intercalate with microbial DNA .

Q. What crystallographic techniques analyze hydrogen bonding and packing interactions in this compound?

  • XRD reveals intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice.
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H···O contacts, 8% π-π interactions) .

Q. How do substituents on the aryl rings modulate photophysical properties (e.g., fluorescence)?

  • Electron-donating groups (e.g., methoxy) redshift absorption/emission via conjugation.
  • Solvatochromism studies (ethanol, DMSO, chloroform) correlate Stokes shifts with solvent polarity. Time-resolved fluorescence spectroscopy measures excited-state lifetimes .

Q. What reaction mechanisms are proposed for the formation of byproducts during synthesis?

  • Tautomerization : Base-catalyzed keto-enol equilibria may form Z-isomers or dimeric side products.
  • HPLC-MS identifies byproducts, while DFT transition-state modeling predicts energy barriers for competing pathways .

Q. How is the compound’s stability assessed under varying conditions (pH, temperature)?

  • Thermogravimetric analysis (TGA) measures decomposition temperatures.
  • pH stability studies (1–13) use UV-Vis spectroscopy to track degradation (e.g., hydrolysis of the enone system in acidic media) .

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